Increased Lipophilicity (XLogP3-AA: 1.2) Compared to Lenalidomide and Pomalidomide
The target compound exhibits a computed XLogP3-AA of 1.2, representing a 2.4-fold to 12-fold increase in lipophilicity versus lenalidomide (XLogP3-AA ~0.5) and pomalidomide (XLogP3-AA ~0.1), respectively [1]. This difference arises from the replacement of the polar isoindolinone ring with the cyclohexyl phenylcarbamate moiety, which adds significant hydrophobic surface area. Higher lipophilicity within the Rule-of-5 compliant range (cLogP <5) may translate to altered membrane permeability, tissue distribution, and protein binding profiles relative to classical IMiDs.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.2 |
| Comparator Or Baseline | Lenalidomide XLogP3-AA: ~0.5; Pomalidomide XLogP3-AA: ~0.1 |
| Quantified Difference | 0.7 log unit vs lenalidomide; 1.1 log unit vs pomalidomide |
| Conditions | Predicted values via XLogP3-AA algorithm; PubChem computed properties |
Why This Matters
For researchers designing cell-based assays requiring distinct membrane permeability or for structure-activity relationship (SAR) studies exploring lipophilic tolerance at the CRBN interface, the elevated XLogP3-AA of 1.2 provides a quantifiable differentiation point from canonical IMiDs.
- [1] PubChem. Lenalidomide – Compound Summary (CID 216326). Computed XLogP3-AA. National Center for Biotechnology Information. View Source
